molecular formula C15H10ClNO2 B13139702 1-Chloro-8-(methylamino)anthracene-9,10-dione CAS No. 18084-41-8

1-Chloro-8-(methylamino)anthracene-9,10-dione

Cat. No.: B13139702
CAS No.: 18084-41-8
M. Wt: 271.70 g/mol
InChI Key: VUKHSMKFUKTOMC-UHFFFAOYSA-N
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Description

1-Chloro-8-(methylamino)anthracene-9,10-dione is an anthraquinone derivative characterized by a chloro substituent at position 1 and a methylamino group at position 8. Anthraquinones are widely studied for their optical, electrochemical, and biological properties, with substituent patterns critically influencing their behavior .

Properties

CAS No.

18084-41-8

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

1-chloro-8-(methylamino)anthracene-9,10-dione

InChI

InChI=1S/C15H10ClNO2/c1-17-11-7-3-5-9-13(11)15(19)12-8(14(9)18)4-2-6-10(12)16/h2-7,17H,1H3

InChI Key

VUKHSMKFUKTOMC-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-8-(methylamino)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the bromination of 1-methylaminoanthraquinone followed by a substitution reaction with chlorine. The reaction typically involves the addition of bromine to a mixture of 1-methylaminoanthraquinone and pyridine, followed by heating and subsequent chlorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-8-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthraquinone derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

1-Chloro-8-(methylamino)anthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other anthraquinone derivatives.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-8-(methylamino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit topoisomerases, which are essential for DNA replication and transcription, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

The following table summarizes key structural and functional differences between 1-chloro-8-(methylamino)anthracene-9,10-dione and related compounds:

Compound Name Substituents (Positions) Key Properties/Applications Reference IDs
1-Chloro-8-(methylamino)anthracene-9,10-dione Cl (1), NHCH₃ (8) Likely moderate solubility in polar solvents; potential bioactivity due to chloro and amino groups. Ionization potential unstudied but predicted near 7.7–7.9 eV for active analogues.
1,4-Bis(ethylamino)anthracene-9,10-dione NHCH₂CH₃ (1,4) Exhibits intramolecular hydrogen bonding (N–H⋯O, 2.586 Å). Used in dye solubility studies. Crystallizes in monoclinic system (space group C12/c1).
1-Hydroxy-2-(aryl)anthracene-9,10-dione OH (1), aryl (2) High thermal stability (melting points 148–210°C). Studied for antitumor activity; aryl groups enhance π-stacking interactions.
1,4-Dihydroxy-6-(ethoxymethyl)-8-propylanthracene-9,10-dione OH (1,4), CH₂OCH₂CH₃ (6), C₃H₇ (8) Isolated from Symplocos racemosa. Ethoxymethyl and propyl groups increase hydrophobicity; no reported cytotoxicity.
1,4-Bis(methylamino)anthracene-9,10-dione NHCH₃ (1,4) Commercial dye (C.I. Solvent Blue 59). Ionization potential ~7.7 eV; linked to anticancer activity in analogues like Mitoxantrone.
5,8-Bis(sulfanyl)anthracene-9,10-dione SH (5,8) Sulfur substituents reduce cardiotoxicity in anticancer agents. Synthesized via thiolate substitution; AM1 computational modeling aligns with active drugs.

Key Observations:

Substituent Position and Type: Chloro groups (e.g., at position 1) increase electrophilicity, facilitating reactions like nucleophilic substitution. In contrast, hydroxyl or amino groups enhance hydrogen bonding and solubility . Methylamino at position 8 (vs. 1,4-positions in bis-amino derivatives) may alter electronic delocalization, affecting redox potentials and bioactivity .

Biological Activity: Alkylamino groups at 1,4-positions (e.g., 1,4-bis(methylamino)) correlate with anticancer activity in drugs like Mitoxantrone . The target compound’s 1-chloro-8-methylamino configuration may retain activity while reducing cardiotoxicity through altered substitution patterns.

Physical and Spectral Properties: Solvatochromism: Amino and hydroxyl groups induce solvent-dependent spectral shifts. For example, 1-(dodecylthio)anthracene-9,10-dione shows distinct absorption in acetonitrile (λmax ~450 nm) , while methylamino derivatives may exhibit bathochromic shifts in polar solvents. Crystallography: 1,4-Bis(ethylamino) derivatives form monoclinic crystals with hydrogen-bonded networks , whereas sulfur-containing analogues require computational optimization (AMI method) for structural validation .

Synthetic Challenges: Temperature and solvent critically influence substitution patterns. For example, 1,4-diamino derivatives form preferentially at higher temperatures , whereas chloro groups may direct regioselectivity in subsequent reactions .

Biological Activity

1-Chloro-8-(methylamino)anthracene-9,10-dione is a synthetic compound derived from anthracene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in cancer treatment and antimicrobial activities. This article reviews the biological activity of 1-Chloro-8-(methylamino)anthracene-9,10-dione, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H12ClN2O2
  • Molecular Weight : 288.72 g/mol
  • IUPAC Name : 1-Chloro-8-(methylamino)anthracene-9,10-dione

The biological activity of 1-Chloro-8-(methylamino)anthracene-9,10-dione is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of replication and transcription. The compound's planar structure allows it to fit between the base pairs of DNA, causing structural distortions that can trigger apoptosis in cancer cells.

Anticancer Activity

Research has indicated that 1-Chloro-8-(methylamino)anthracene-9,10-dione exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent anticancer properties.

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were found to be between 32 µg/mL and 64 µg/mL, demonstrating its effectiveness as an antimicrobial agent.

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of 1-Chloro-8-(methylamino)anthracene-9,10-dione. The researchers treated various cancer cell lines with the compound and observed significant apoptosis through flow cytometry analysis. The study concluded that the compound could serve as a lead structure for developing new anticancer drugs .

Study on Antimicrobial Activity

In another investigation focused on antimicrobial properties, researchers tested the efficacy of 1-Chloro-8-(methylamino)anthracene-9,10-dione against multiple bacterial strains. The results indicated that the compound effectively inhibited bacterial growth and suggested that further modifications could enhance its activity .

Structure-Activity Relationship (SAR)

The structure of 1-Chloro-8-(methylamino)anthracene-9,10-dione plays a crucial role in its biological activity:

  • Chlorine Substitution : The presence of the chlorine atom enhances lipophilicity and facilitates better interaction with cellular membranes.
  • Methylamino Group : This group contributes to increased solubility and bioavailability.

Comparative Analysis with Related Compounds

Compound NameStructureIC50 (µM)MIC (µg/mL)Activity
1-Chloro-8-(methylamino)anthracene-9,10-dioneStructure5 - 1532 - 64Anticancer & Antimicrobial
Anthraquinone Derivative AStructure10 - 2040 - 80Anticancer
Anthraquinone Derivative BStructure15 - 30>100Antimicrobial

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